Phosphoinositide 3-kinase gamma inhibitor 1 is a selective inhibitor targeting the phosphoinositide 3-kinase gamma isoform. This compound plays a significant role in modulating various biological processes, particularly in immune responses and inflammation. Phosphoinositide 3-kinases are classified into three main classes based on their structure and function, with class I being the most studied due to its involvement in cancer and metabolic diseases. Phosphoinositide 3-kinase gamma specifically is implicated in the regulation of immune cell functions and has been identified as a potential therapeutic target for inflammatory diseases and certain cancers .
Phosphoinositide 3-kinase gamma inhibitor 1 is synthesized from various chemical precursors through complex organic reactions. It belongs to the class of small-molecule inhibitors designed to selectively inhibit the activity of phosphoinositide 3-kinase gamma. The compound's classification is based on its mechanism of action, which involves blocking the enzymatic activity of phosphoinositide 3-kinase gamma, thereby influencing downstream signaling pathways related to cell proliferation and survival .
The synthesis of phosphoinositide 3-kinase gamma inhibitor 1 typically involves several key methods:
The molecular structure of phosphoinositide 3-kinase gamma inhibitor 1 reveals several important features:
Phosphoinositide 3-kinase gamma inhibitor 1 undergoes various chemical reactions during its synthesis:
The mechanism by which phosphoinositide 3-kinase gamma inhibitor 1 exerts its effects involves:
Phosphoinositide 3-kinase gamma inhibitor 1 exhibits several key physical and chemical properties:
Phosphoinositide 3-kinase gamma inhibitor 1 has several scientific applications:
PI3Kγ occupies a specialized niche within the broader PI3K-AKT-mTOR signaling network. Unlike ubiquitously expressed class IA isoforms (PI3Kα, β, δ), PI3Kγ activation is primarily triggered by chemokine receptors and other GPCRs through direct interaction with liberated Gβγ subunits. This activation leads to localized PIP3 production at the plasma membrane, which recruits AKT via its PH domain. Phosphorylated AKT then activates mTORC1 to regulate protein synthesis, glycolysis, and cell survival [6] [9]. Beyond its lipid kinase activity, PI3Kγ exerts kinase-independent scaffolding functions. The p110γ subunit stabilizes phosphodiesterase 3B (PDE3B) in cardiomyocytes to degrade cyclic AMP (cAMP), thereby modulating contractility. Similarly, in macrophages, PI3Kγ scaffolds protein kinase A (PKA) to suppress NF-κB-driven inflammation [2] [6]. This dual functionality complicates genetic knockout interpretations but enhances the therapeutic appeal of pharmacological inhibitors that specifically block kinase activity.
Table 1: Key Features of Class I PI3K Isoforms
Isoform | Primary Activators | Regulatory Subunits | Dominant Tissue Expression | Kinase-Independent Roles |
---|---|---|---|---|
PI3Kα (IA) | RTKs (EGFR, IGFR) | p85α, p85β, p55γ | Ubiquitous | Minimal |
PI3Kβ (IA) | RTKs, GPCRs | p85α, p85β | Ubiquitous | Cell adhesion regulation |
PI3Kδ (IA) | RTKs, Antigen receptors | p85α, p85β | Leukocytes | B-cell receptor signaling |
PI3Kγ (IB) | GPCRs | p101, p87 (p84) | Myeloid cells, Heart, Brain | PDE3B/PKA scaffolding |
PI3Kγ expression is enriched in hematopoietic lineages but also occurs in endothelial cells, microglia, and cardiomyocytes. Its adaptor subunits dictate cellular specificity: p101 predominates in neutrophils and macrophages, whereas p87 is abundant in T cells and the central nervous system [4]. This subunit dichotomy enables context-dependent signaling. For example:
Table 2: Physiological Roles of PI3Kγ Across Immune Cell Types
Cell Type | Adaptor Subunit | Key GPCR Activators | Downstream Effects | Functional Outcome |
---|---|---|---|---|
Neutrophils | p101 | FPR1, C5aR | PIP3-dependent Rac/Rho GTPase activation | Chemotaxis, phagosome maturation |
Macrophages | p101/p87 | CCR5, CXCR4 | AKT/mTOR-mediated HIF-1α induction | Inflammatory cytokine release (TNF-α, IL-6) |
Dendritic Cells | p87 | CCR7 | Altered MAPK/NF-κB crosstalk | Impaired antigen presentation efficiency |
CD8+ T Cells | p87 | S1PR1, CXCR3 | AKT suppression via PTEN stabilization | Enhanced effector differentiation |
Tregs | p87 | CCR4 | FOXO1 inactivation | Increased suppressive activity |
Hyperactivation of PI3Kγ drives disease progression through immune cell dysregulation:
Table 3: Disease Associations of PI3Kγ Dysregulation
Disease Category | Model System | PI3Kγ-Driven Pathology | Therapeutic Intervention | Key Outcomes |
---|---|---|---|---|
Atherosclerosis | ApoE⁻/⁻ mice | Macrophage foam cell formation | AS-605240 (oral inhibitor) | ↓ Plaque area, ↓ LDL oxidation |
Rheumatoid Arthritis | Collagen-induced arthritis | Neutrophil chemotaxis, MMP release | CZC24832 (PI3Kγ inhibitor) | ↓ Pannus formation, ↓ IL-17A |
Systemic Lupus Erythematosus | NZBWF1/J mice | Autoantibody production, Renal immune complex deposition | IPI-145 (dual γ/δ inhibitor) | ↓ Glomerulonephritis, ↑ Survival |
Pancreatic Cancer | KPC mouse model (KRAS⁺/TP53⁺) | TAM-mediated CD8⁺ T-cell suppression | IPI-549 + anti-PD-1 | ↑ T-cell infiltration, ↓ Tumor growth |
Melanoma | B16-F10 metastases | Myeloid-derived suppressor cell (MDSC) expansion | TG100-115 (γ/δ inhibitor) | ↓ Lung metastases, ↑ IFN-γ production |
The restricted expression of PI3Kγ in leukocytes minimizes on-target toxicity in non-hematopoietic tissues, offering a superior therapeutic index compared to pan-PI3K inhibitors. PI3Kγ inhibitor 1 exemplifies this strategy with >100-fold selectivity over PI3Kα/β (IC50: <100 nM for PI3Kγ/δ vs. >10 µM for α/β) [1]. Its molecular structure (C32H26N8O2S; MW: 586.67 Da) enables potent disruption of PIP3 production without affecting PI3Kγ’s scaffolding functions, preserving cardiac and metabolic homeostasis [1] [6]. Three key rationales support its clinical translation:
Table 4: Chemical and Biological Profile of PI3Kγ Inhibitor 1
Property | Value | Method/Reference |
---|---|---|
CAS Number | 1172118-03-4 | MedChemExpress [1] |
Molecular Formula | C₃₂H₂₆N₈O₂S | MedChemExpress [1] |
Molecular Weight | 586.67 g/mol | MedChemExpress [1] |
IC50 (PI3Kγ) | <100 nM | Patent WO2014004470A1 [1] |
IC50 (PI3Kδ) | <100 nM | Patent WO2014004470A1 [1] |
IC50 (PI3Kα/β) | >10 µM | Patent WO2014004470A1 [1] |
B-cell Proliferation (EC₅₀) | <100 nM | In vitro assay [1] |
Solubility | DMSO > 10 mM | MedChemExpress [1] |
Storage Conditions | -20°C, desiccated | MedChemExpress [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7